Benzoic acid, 3-[(phenylmethylene)amino]-
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Overview
Description
Benzoic acid, 3-[(phenylmethylene)amino]- is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid moiety substituted with a phenylmethyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[(phenylmethylene)amino]- typically involves the condensation of benzoic acid with an appropriate amine under specific conditions. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .
Industrial Production Methods
Industrial production of benzoic acid derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(phenylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where the phenylmethyleneamino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Benzoic acid, 3-[(phenylmethylene)amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(phenylmethylene)amino]- involves its interaction with specific molecular targets and pathways. For instance, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. In the liver, it is conjugated to glycine and excreted as hippuric acid . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzoic acid, 3-[(phenylmethylene)amino]- can be compared with other similar compounds, such as:
Hydroxybenzoic acids: These compounds have hydroxyl groups attached to the benzene ring and exhibit different chemical and biological properties.
Dinitrobenzoic acids: These compounds have nitro groups attached to the benzene ring and are known for their enhanced water solubility and antimicrobial activity.
The uniqueness of benzoic acid, 3-[(phenylmethylene)amino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives.
Conclusion
Benzoic acid, 3-[(phenylmethylene)amino]- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities. Continued research on this compound can lead to the development of new materials and therapeutic agents.
Biological Activity
Benzoic acid, 3-[(phenylmethylene)amino]- (CAS No. 22774-11-4) is an organic compound notable for its structural features that include a benzoic acid moiety and a phenylmethylene amino group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties.
Chemical Structure and Properties
The molecular formula of benzoic acid, 3-[(phenylmethylene)amino]- is C14H11NO2, with a molecular weight of approximately 225.247 g/mol. The compound's structure is characterized by the following:
- Carboxylic Acid Group : Contributes to its acidity and potential reactivity.
- Amino Group : Suggests possible interactions with biological targets such as enzymes or receptors.
Enzyme Inhibition
Research indicates that compounds similar to benzoic acid, 3-[(phenylmethylene)amino]- may exhibit significant inhibitory effects on specific enzymes. One notable example is the inhibition of Aldo-keto reductase 1C3 (AKR1C3), which plays a crucial role in androgen metabolism and is implicated in castrate-resistant prostate cancer (CRPC). Studies have shown that derivatives of benzoic acid can achieve nanomolar affinities for AKR1C3, suggesting that benzoic acid, 3-[(phenylmethylene)amino]- could also possess similar inhibitory properties due to its structural analogies .
Anticancer Potential
The anticancer properties of benzoic acid derivatives have been explored through various studies. For instance, the synthesis and evaluation of substituted benzoic acids have revealed compounds with broad-spectrum anticancer activity. These studies indicate that structural modifications can enhance biological efficacy, with certain derivatives exhibiting significant cytotoxicity against cancer cell lines .
Case Studies and Research Findings
-
Inhibition of AKR1C3 :
- A study demonstrated that specific substituted 3-(phenylamino)benzoic acids showed over 200-fold selectivity for AKR1C3 compared to other isoforms. This selectivity is crucial for therapeutic applications targeting CRPC .
- The electronic effects of substituents on the benzoic acid structure were correlated with their inhibitory potency, highlighting the importance of molecular design in developing effective inhibitors.
- Antitumor Activity :
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzoic Acid | C7H6O2 | Simple aromatic carboxylic acid |
3-Aminobenzoic Acid | C7H7NO2 | Contains an amino group at meta position |
Benzylamine | C7H9N | An amine derivative that may react similarly |
Benzoic Acid, 4-[(phenylmethylene)amino]- | C16H15NO2 | Similar structure but para substitution |
Benzoic Acid, ((phenylmethylene)amino)- methyl ester | C15H13NO2 | Methyl ester derivative with potential different properties |
Properties
CAS No. |
22774-11-4 |
---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-(benzylideneamino)benzoic acid |
InChI |
InChI=1S/C14H11NO2/c16-14(17)12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-10H,(H,16,17) |
InChI Key |
LVDVILMEKYWYQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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